molecular formula C17H20N2O5S B4084389 N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide

N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B4084389
M. Wt: 364.4 g/mol
InChI Key: YTIIWKFOQCDHDX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a butyl group attached to a phenyl ring, which is further connected to a methoxy group, a nitro group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves a multi-step process:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Alkylation: The nitrated product is then subjected to Friedel-Crafts alkylation using butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the butyl group at the 4-position of the phenyl ring.

    Sulfonamide Formation: The final step involves the reaction of the alkylated product with an appropriate amine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted by nucleophiles such as halides or amines under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone can be used for the substitution of the methoxy group.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products:

    Reduction: 4-butylphenyl-4-methoxy-3-aminobenzenesulfonamide.

    Substitution: 4-butylphenyl-4-halo-3-nitrobenzenesulfonamide.

    Hydrolysis: 4-butylphenyl-4-methoxy-3-nitrobenzenesulfonic acid and the corresponding amine.

Scientific Research Applications

N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

    Electron Transport: In optoelectronic applications, the compound facilitates electron transport due to its conjugated structure, enhancing the performance of devices like OLEDs.

Comparison with Similar Compounds

N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide can be compared with other sulfonamides such as:

    N-(4-butylphenyl)-4-methoxybenzenesulfonamide: Lacks the nitro group, resulting in different electronic properties and reactivity.

    N-(4-butylphenyl)-3-nitrobenzenesulfonamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    N-(4-butylphenyl)-4-methoxy-3-aminobenzenesulfonamide:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-3-4-5-13-6-8-14(9-7-13)18-25(22,23)15-10-11-17(24-2)16(12-15)19(20)21/h6-12,18H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIIWKFOQCDHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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